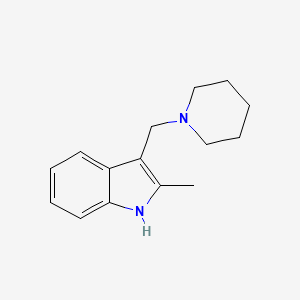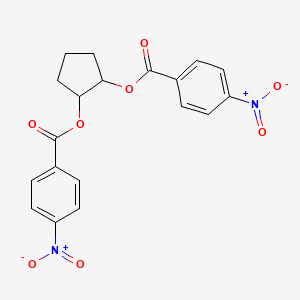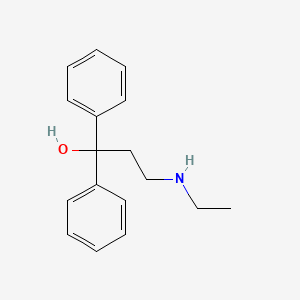
1-Propanol, 1,1-diphenyl-3-(ethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is an organic compound with the molecular formula C17H21NO It is a derivative of 1-propanol, where the hydrogen atoms on the first carbon are replaced by two phenyl groups, and the hydrogen atom on the third carbon is replaced by an ethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- typically involves the reaction of 1,1-diphenyl-3-chloropropane with ethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the ethylamino group. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve the yield and purity of the final product. Additionally, the use of catalysts, such as palladium on carbon, can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 1,1-diphenyl-3-(ethylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: Reduction of the compound can lead to the formation of 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: The ethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 1,1-diphenyl-3-(ethylamino)-2-propanone.
Reduction: 1,1-diphenyl-3-(ethylamino)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Propanol, 1,1-diphenyl-3-(ethylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 1,1-diphenyl-3-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenyl-2-propanol: Similar structure but lacks the ethylamino group.
1,1-Diphenyl-3-(methylamino)-1-propanol: Similar structure but with a methylamino group instead of an ethylamino group.
1,1-Diphenyl-3-(dimethylamino)-1-propanol: Similar structure but with a dimethylamino group.
Uniqueness
1-Propanol, 1,1-diphenyl-3-(ethylamino)- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. The ethylamino group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development.
Propiedades
Número CAS |
4320-43-8 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
3-(ethylamino)-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-2-18-14-13-17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18-19H,2,13-14H2,1H3 |
Clave InChI |
MJQFAUALLQAQFY-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


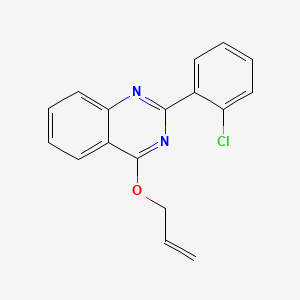
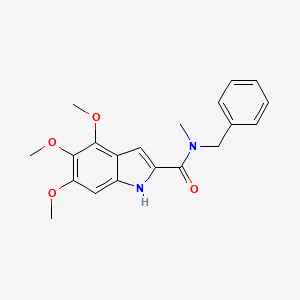
![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)

![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
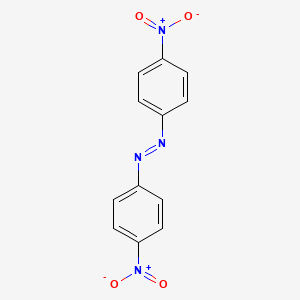
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
